molecular formula C29H29N3O4 B1673426 4-(5,7,7,10,10-Pentamethyl-2-nitro-8,9-dihydronaphtho[2,3-b][1,5]benzodiazepin-12-yl)benzoic acid CAS No. 188844-34-0

4-(5,7,7,10,10-Pentamethyl-2-nitro-8,9-dihydronaphtho[2,3-b][1,5]benzodiazepin-12-yl)benzoic acid

Cat. No. B1673426
M. Wt: 483.6 g/mol
InChI Key: SXKPGYKPQPYJER-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The compound has a complex structure that includes a benzodiazepine ring, which is a seven-membered ring with two nitrogen constituents, fused to a naphthalene ring, which is a polycyclic aromatic hydrocarbon composed of two fused benzene rings . The molecule also contains a benzoic acid moiety .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 483.6 g/mol . Its XLogP3-AA, a measure of the compound’s lipophilicity, is 7.2 .

Scientific Research Applications

Synthesis and Imaging Applications

  • A study focused on the synthesis of a fluorine-18-labeled bexarotene analogue for PET imaging of retinoid X receptor, which involved the synthesis of complex benzoic acid derivatives from precursors through multiple steps, highlighting the compound's relevance in developing imaging agents for medical diagnostics (Wang et al., 2014).

Antiparasitic and Antimicrobial Properties

  • Research on benzothiazoles and anthranilic acid derivatives showcased their in vitro antiparasitic properties against parasites such as Leishmania infantum and Trichomonas vaginalis. These findings suggest potential for compounds with benzoic acid and benzodiazepine frameworks in developing treatments for parasitic infections (Delmas et al., 2002).

Solid-Phase Synthesis Techniques

  • The solid-phase synthesis of 1,5-benzodiazepin-2-ones demonstrates the versatility of benzodiazepine frameworks in chemical synthesis, offering a methodological insight into the synthesis of compounds related to the query chemical (Schwarz et al., 1998).

Luminescent Properties

  • A study on lanthanide 4-benzyloxy benzoates explored the influence of substituent groups on luminescent properties, indicating the potential of benzoic acid derivatives in materials science for developing photoluminescent materials (Sivakumar et al., 2010).

properties

IUPAC Name

4-(5,7,7,10,10-pentamethyl-2-nitro-8,9-dihydronaphtho[2,3-b][1,5]benzodiazepin-12-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H29N3O4/c1-28(2)12-13-29(3,4)22-16-25-20(15-21(22)28)26(17-6-8-18(9-7-17)27(33)34)30-23-14-19(32(35)36)10-11-24(23)31(25)5/h6-11,14-16H,12-13H2,1-5H3,(H,33,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXKPGYKPQPYJER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(C2=C1C=C3C(=C2)N(C4=C(C=C(C=C4)[N+](=O)[O-])N=C3C5=CC=C(C=C5)C(=O)O)C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H29N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801107570
Record name 4-(7,8,9,10-Tetrahydro-5,7,7,10,10-pentamethyl-2-nitro-5H-benzo[b]naphtho[2,3-e][1,4]diazepin-12-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801107570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

483.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(5,7,7,10,10-Pentamethyl-2-nitro-8,9-dihydronaphtho[2,3-b][1,5]benzodiazepin-12-yl)benzoic acid

CAS RN

188844-34-0
Record name 4-(7,8,9,10-Tetrahydro-5,7,7,10,10-pentamethyl-2-nitro-5H-benzo[b]naphtho[2,3-e][1,4]diazepin-12-yl)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=188844-34-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(7,8,9,10-Tetrahydro-5,7,7,10,10-pentamethyl-2-nitro-5H-benzo[b]naphtho[2,3-e][1,4]diazepin-12-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801107570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(5,7,7,10,10-Pentamethyl-2-nitro-8,9-dihydronaphtho[2,3-b][1,5]benzodiazepin-12-yl)benzoic acid
Reactant of Route 2
Reactant of Route 2
4-(5,7,7,10,10-Pentamethyl-2-nitro-8,9-dihydronaphtho[2,3-b][1,5]benzodiazepin-12-yl)benzoic acid
Reactant of Route 3
4-(5,7,7,10,10-Pentamethyl-2-nitro-8,9-dihydronaphtho[2,3-b][1,5]benzodiazepin-12-yl)benzoic acid
Reactant of Route 4
4-(5,7,7,10,10-Pentamethyl-2-nitro-8,9-dihydronaphtho[2,3-b][1,5]benzodiazepin-12-yl)benzoic acid
Reactant of Route 5
4-(5,7,7,10,10-Pentamethyl-2-nitro-8,9-dihydronaphtho[2,3-b][1,5]benzodiazepin-12-yl)benzoic acid
Reactant of Route 6
4-(5,7,7,10,10-Pentamethyl-2-nitro-8,9-dihydronaphtho[2,3-b][1,5]benzodiazepin-12-yl)benzoic acid

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